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molecular formula C18H25NO4 B182013 Benzyl N-Boc-4-piperidinecarboxylate CAS No. 177990-33-9

Benzyl N-Boc-4-piperidinecarboxylate

Cat. No. B182013
M. Wt: 319.4 g/mol
InChI Key: QLGMYLVKJUYFDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05891889

Procedure details

To a solution of N-t-butoxycarbonyl isonipecotic acid (12.0 g, 52.3 mmol) from example 3 step A, in anhydrous CH2Cl2 (100 ml), was added benzyl alcohol (6.0 ml, 58 mmol), followed by EDC (11.04 g, 57.6 mmol), and DMAP (642 mg, 5.25 mmol). The resulting mixture was stirred for 6 hrs, then diluted with CH2Cl2 (150 ml) and washed successively with water, 10% aqueous citric acid, saturated NaHCO3, and brine and dried (MgSO4). Concentration in vacuo afforded a colorless oil which was chromatographed (SiO2, 20% EtOAc in hexanes) to afford the product as a white solid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
11.04 g
Type
reactant
Reaction Step Two
Name
Quantity
642 mg
Type
catalyst
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:16][CH2:15][CH:11]([C:12]([OH:14])=[O:13])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH2:17](O)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.C(Cl)CCl>C(Cl)Cl.CN(C1C=CN=CC=1)C>[CH2:17]([O:13][C:12](=[O:14])[CH:11]1[CH2:15][CH2:16][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:2])[CH3:3])=[O:7])[CH2:9][CH2:10]1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(C(=O)O)CC1
Name
Quantity
6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
11.04 g
Type
reactant
Smiles
C(CCl)Cl
Step Three
Name
Quantity
642 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 6 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed successively with water, 10% aqueous citric acid, saturated NaHCO3, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
CUSTOM
Type
CUSTOM
Details
afforded a colorless oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed (SiO2, 20% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(C1CCN(CC1)C(=O)OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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